
t-Boc-氨基氧-PEG2-叠氮化物
描述
T-Boc-Aminooxy-PEG2-Azide is a crosslinker containing an azide group and a t-Boc protected amine group . The azide group enables PEGylation via Click Chemistry .
Synthesis Analysis
T-Boc-Aminooxy-PEG2-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular formula of t-Boc-Aminooxy-PEG2-Azide is C11H22N4O5 . It has a molecular weight of 290.32 g/mol .Chemical Reactions Analysis
The azide group in t-Boc-Aminooxy-PEG2-Azide enables PEGylation via Click Chemistry . The protected aminooxy can be deprotected by mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage .Physical And Chemical Properties Analysis
T-Boc-Aminooxy-PEG2-Azide has a molecular weight of 290.32 g/mol and a molecular formula of C11H22N4O5 . It appears as a viscous liquid that is colorless to light yellow . It is soluble in DMSO .科学研究应用
Click Chemistry Crosslinker
“t-Boc-Aminooxy-PEG2-Azide” is a click chemistry crosslinker molecule, which means it can be used to join molecules together in a process known as PEGylation via Click Chemistry. The azide group in the molecule enables this reaction, which is a popular method for modifying proteins, peptides, and other molecules to improve their solubility, stability, and bioavailability .
Formation of Stable Oxime Linkages
The protected aminooxy group in “t-Boc-Aminooxy-PEG2-Azide” can be deprotected under acidic conditions. Once deprotected, it can react with aldehyde or ketone groups to form stable oxime linkages. This property is particularly useful in bioconjugation applications where stable linkages are required .
PROTAC Linker
This compound serves as a PEG-based PROTAC (PROteolysis TArgeting Chimera) linker. PROTACs are molecules designed to target proteins for degradation by the cell’s proteasome system. “t-Boc-Aminooxy-PEG2-Azide” can be used in the synthesis of PROTACs, linking the ligand for an E3 ubiquitin ligase with the ligand for the target protein .
Bioconjugation in Biomedical Research
Due to its ability to form stable linkages and its compatibility with click chemistry, “t-Boc-Aminooxy-PEG2-Azide” is valuable in bioconjugation processes. It can be used to construct biomolecules with specific functions, such as in the development of biosensors or studying molecular interactions .
Synthesis of Functional Biomaterials
Finally, “t-Boc-Aminooxy-PEG2-Azide” can be utilized in the synthesis of functional biomaterials that have potential applications in tissue engineering and regenerative medicine.
作用机制
Target of Action
t-Boc-Aminooxy-PEG2-Azide is a crosslinker containing an azide group and a t-Boc protected amine group . The primary targets of this compound are biomolecules containing aldehyde or ketone groups . The protected aminooxy can be deprotected by mild acidic conditions and then can react with an aldehyde or ketone group to form a stable oxime linkage .
Mode of Action
The azide group in t-Boc-Aminooxy-PEG2-Azide enables PEGylation via Click Chemistry . This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . The formation of a stable triazole linkage is the result of this interaction .
Biochemical Pathways
t-Boc-Aminooxy-PEG2-Azide is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
It’s known that the hydrophilic peg spacer in the compound increases solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of t-Boc-Aminooxy-PEG2-Azide is the formation of a stable oxime linkage with biomolecules containing aldehyde or ketone groups . This action is reversible . In the context of PROTACs, the result is the selective degradation of target proteins .
Action Environment
The action of t-Boc-Aminooxy-PEG2-Azide can be influenced by environmental factors such as pH. The protected aminooxy can be deprotected under mild acidic conditions . Additionally, the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) requires the presence of copper ions .
安全和危害
While specific safety and hazard information for t-Boc-Aminooxy-PEG2-Azide is not available, general safety measures should be taken while handling it. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
T-Boc-Aminooxy-PEG2-Azide is a promising compound in the field of bioconjugation experiments . Its azide group can react with alkyne, BCN, DBCO via Click Chemistry . The t-butyl protected carboxyl group can be deprotected under acidic conditions . These properties make it a valuable tool in the synthesis of PROTACs and other bioconjugation applications .
属性
IUPAC Name |
tert-butyl N-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O5/c1-11(2,3)20-10(16)14-19-9-8-18-7-6-17-5-4-13-15-12/h4-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQVKQFGGWKBAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-Aminooxy-PEG2-Azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-4-[(2-hydroxyphenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B1681864.png)
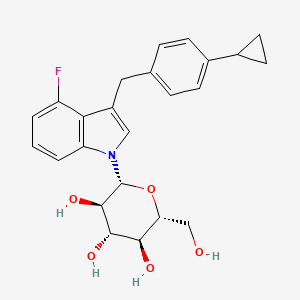
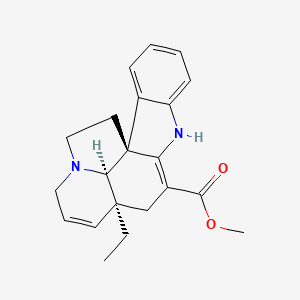
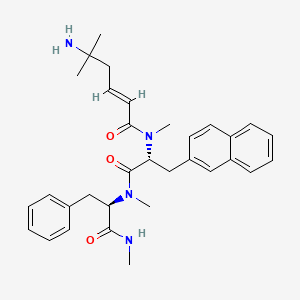
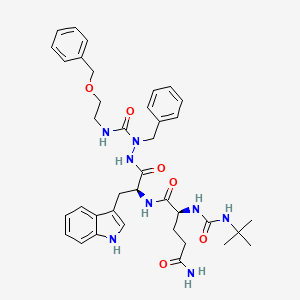
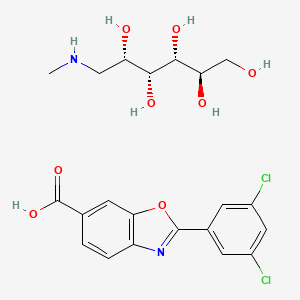
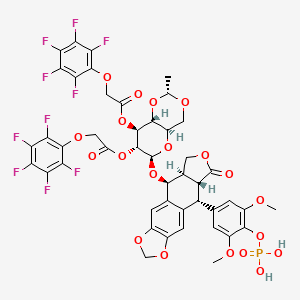
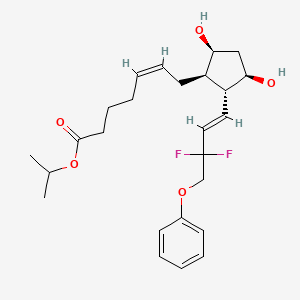


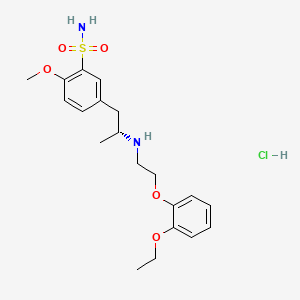
![2-[[4-[(4-Nitrophenyl)methoxy]phenyl]methyl]-4-thiazolidinecarboxylic acid ethyl ester](/img/structure/B1681884.png)
![N-(3-{1-[4-(3,4-Difluorophenoxy)benzyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide](/img/structure/B1681886.png)
